5''-O-Acetyljuglanin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

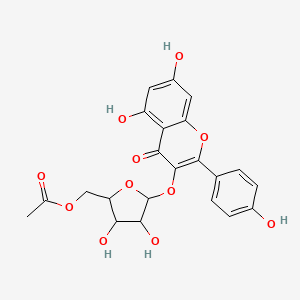

[5-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-9(23)30-8-15-17(27)19(29)22(32-15)33-21-18(28)16-13(26)6-12(25)7-14(16)31-20(21)10-2-4-11(24)5-3-10/h2-7,15,17,19,22,24-27,29H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBZTOWOCGDQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5”-O-Acetyljuglanin: A Technical Guide to its Putative Natural Source and Flavonoid Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5”-O-Acetyljuglanin is a flavonoid of interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of its putative natural source and detailed methodologies for the isolation of related flavonoid compounds. While direct literature explicitly detailing the isolation of 5”-O-Acetyljuglanin from a specific natural source is limited, this guide synthesizes the most relevant and detailed experimental protocols for the isolation of flavonoids from Engelhardia roxburghiana, a plant species identified as a likely source of structurally similar compounds.

Putative Natural Source: Engelhardia roxburghiana

Engelhardia roxburghiana, a tree belonging to the Juglandaceae family, is a promising yet under-explored source of unique flavonoids.[1] Distributed throughout Southeast Asia, various parts of this plant have been used in traditional medicine.[1] Phytochemical investigations of E. roxburghiana have revealed a rich profile of flavonoids, though 5”-O-Acetyljuglanin has not been explicitly identified in the available literature. However, the presence of other complex flavonoid glycosides suggests that it may be a viable, yet unconfirmed, source of this compound.

Experimental Protocols: Isolation of Flavonoids from Engelhardia roxburghiana Leaves

The following protocol is adapted from a study by Huang et al. (2011), which successfully isolated the flavonoids engeletin and astilbin from the leaves of Engelhardia roxburghiana.[1] This methodology provides a robust framework for the extraction and purification of flavonoids from this plant material and serves as a foundational procedure for the prospective isolation of 5”-O-Acetyljuglanin.

Plant Material and Extraction

-

Plant Material: Dried leaves of Engelhardia roxburghiana.

-

Extraction Solvent: Methanol.

-

Procedure:

-

The dried and pulverized leaves (5 kg) are subjected to cold maceration with methanol (60 L) five times.

-

The extracts are combined, and the methanol is removed under reduced pressure at 68 °C to yield a crude extract.

-

Solvent Partitioning

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

Solvents: Petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Procedure:

-

The crude extract is suspended in water.

-

The aqueous suspension is successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

The resulting fractions are concentrated to dryness.

-

Chromatographic Purification

The ethyl acetate fraction, typically rich in flavonoids, is subjected to multiple chromatographic steps for the isolation of pure compounds.

-

Techniques: Silica gel column chromatography and Sephadex LH-20 column chromatography.

-

Procedure:

-

The ethyl acetate fraction (100 g) is loaded onto a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield multiple sub-fractions.

-

A specific sub-fraction (e.g., Fraction 4, 3.5 g) is further purified on a Sephadex LH-20 column using methanol as the mobile phase to yield the target flavonoid compounds.

-

Quantitative Data

The following table summarizes the quantitative data from the representative flavonoid isolation process described by Huang et al. (2011).

| Parameter | Value |

| Starting Plant Material (dried leaves) | 5 kg |

| Ethyl Acetate Fraction Yield | 100 g |

| Isolated Compound 1 (Engeletin) Yield | Not specified in abstract |

| Isolated Compound 2 (Astilbin) Yield | Not specified in abstract |

Visualizing the Isolation Workflow

The following diagram illustrates the key stages of the flavonoid isolation process from Engelhardia roxburghiana.

Caption: Workflow for the isolation of flavonoids from Engelhardia roxburghiana.

Conclusion

While the direct isolation of 5”-O-Acetyljuglanin from a natural source remains to be explicitly documented in scientific literature, the phytochemical profile of Engelhardia roxburghiana suggests it as a promising candidate for further investigation. The detailed experimental protocol for flavonoid isolation from this plant provides a solid foundation for researchers aiming to isolate and characterize novel or less common flavonoids, including the potential discovery of 5”-O-Acetyljuglanin. Further comprehensive phytochemical analysis of Engelhardia roxburghiana is warranted to confirm the presence of this and other potentially valuable bioactive compounds.

References

An In-depth Technical Guide to the Putative Biosynthesis Pathway of 5''-O-Acetyljuglanin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the proposed biosynthetic pathway of 5''-O-Acetyljuglanin, a naturally occurring acetylated flavonoid glycoside. Due to the absence of direct literature on the complete biosynthesis of this specific molecule, this document presents a putative pathway constructed from established general flavonoid biosynthesis routes and known enzymatic reactions for glycosylation and acylation. This guide provides a comprehensive overview of the likely enzymatic steps, relevant experimental protocols for characterization, and quantitative data from analogous systems.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the Kaempferol Aglycone: This stage follows the well-established phenylpropanoid and flavonoid biosynthesis pathways, starting from the amino acid L-phenylalanine.

-

Glycosylation of Kaempferol to form Juglanin: The kaempferol aglycone is glycosylated at the 3-hydroxyl position with an arabinofuranose moiety to yield juglanin (kaempferol-3-O-arabinofuranoside).

-

Acetylation of Juglanin: The final step involves the transfer of an acetyl group to the 5''-hydroxyl position of the arabinose sugar moiety of juglanin.

The overall proposed pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

The formation of the flavonol kaempferol is a well-characterized process that begins with L-phenylalanine[1]. The key enzymatic steps are:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone naringenin.

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonol synthase (FLS): Introduces a double bond into dihydrokaempferol to yield the flavonol kaempferol[1][2].

Juglanin is kaempferol-3-O-arabinofuranoside[3][4][5]. This glycosylation step requires an activated arabinose donor and a specific glycosyltransferase.

-

UDP-L-arabinose Biosynthesis: The likely sugar donor is UDP-L-arabinose. This nucleotide sugar is synthesized from UDP-glucose through a series of enzymatic reactions. UDP-glucose is converted to UDP-glucuronic acid, which is then decarboxylated to UDP-xylose. Finally, UDP-xylose 4-epimerase (UXE) catalyzes the epimerization of UDP-xylose to UDP-L-arabinose[6][7][8].

-

Flavonoid 3-O-Glycosyltransferase (F3GT): The transfer of the arabinose moiety to the 3-hydroxyl group of kaempferol is likely catalyzed by a flavonoid 3-O-glycosyltransferase. While a specific kaempferol-3-O-arabinosyltransferase has not been fully characterized, some flavonoid glycosyltransferases exhibit broad substrate specificity and can utilize UDP-arabinose as a sugar donor[9]. For instance, a flavonoid 3-O-glycosyltransferase from Scutellaria baicalensis has been shown to accept UDP-arabinose[9].

The final step is the regioselective acetylation of the 5''-hydroxyl group of the arabinose moiety of juglanin. This reaction is likely catalyzed by a specific O-acetyltransferase.

-

Putative Juglanin 5''-O-Acetyltransferase (J5''-O-AT): This enzyme is proposed to belong to the BAHD family of acyltransferases, which are known to catalyze the acylation of various plant secondary metabolites, including flavonoids and anthocyanins, using acyl-CoA thioesters as acyl donors[6][7][10]. These enzymes are responsible for transferring an acetyl group from acetyl-CoA to a specific hydroxyl group on the sugar moiety of the flavonoid glycoside. While the specific enzyme for this compound is yet to be identified, the characterization of anthocyanin acyltransferases provides a model for this enzymatic step[6][11][12].

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not available. However, data from studies on related flavonoid acyltransferases can provide insights into the potential kinetics and substrate preferences of the putative enzymes involved.

| Enzyme Class | Substrate(s) | Acyl-CoA Donor(s) | Relative Activity (%) | Organism | Reference |

| Anthocyanin 3-O-glucoside dimalonyltransferase (Aat1) | Cyanidin 3-O-glucoside | Malonyl-CoA | 100 | Zea mays | [13] |

| Pelargonidin 3-O-glucoside | Malonyl-CoA | 85 | Zea mays | [13] | |

| Peonidin 3-O-glucoside | Malonyl-CoA | 70 | Zea mays | [13] | |

| Quercetin 3-O-glucoside | Malonyl-CoA | Activity detected | Zea mays | [13] | |

| Cyanidin 3-O-glucoside | Succinyl-CoA | 25 | Zea mays | [13] | |

| Cyanidin 3-O-glucoside | Acetyl-CoA | No activity | Zea mays | [13] | |

| Anthocyanin 5-glucoside 4'''-O-malonyltransferase (Ss5MaT2) | Pelargonidin 3-O-sophoroside-5-O-glucoside | Malonyl-CoA | 100 | Salvia splendens | [6] |

| Cyanidin 3-O-sophoroside-5-O-glucoside | Malonyl-CoA | 95 | Salvia splendens | [6] |

Experimental Protocols

The characterization of the putative enzymes in the this compound biosynthesis pathway would involve several key experiments. Below are detailed methodologies for the cloning, expression, and functional characterization of a candidate Juglanin 5''-O-Acetyltransferase (J5''-O-AT).

A general workflow for cloning and expressing a candidate acyltransferase is presented below.

Caption: General experimental workflow for cloning and expression of a candidate acyltransferase.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from a plant source known to produce acetylated flavonoids. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Candidate Gene Amplification: Based on conserved sequences of known BAHD acyltransferases, degenerate primers are designed to amplify a candidate J5''-O-AT gene from the cDNA library via PCR.

-

Cloning into an Expression Vector: The amplified gene is cloned into an E. coli expression vector, such as pET, which often includes a purification tag (e.g., His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose for His-tagged proteins).

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture (e.g., 50 µL) contains:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1-5 µg of purified recombinant J5''-O-AT protein

-

100 µM juglanin (substrate)

-

200 µM acetyl-CoA (acyl donor)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

-

Reaction Termination: The reaction is stopped by the addition of an equal volume of methanol or by acidification.

-

Control Reactions: Control reactions are performed in parallel, including a reaction without the enzyme, a reaction without juglanin, and a reaction without acetyl-CoA, to ensure that the product formation is enzyme-dependent.

Methodology:

-

Sample Preparation: The terminated reaction mixture is centrifuged to remove any precipitate, and the supernatant is filtered before injection into the HPLC system.

-

HPLC Analysis: The reaction products are separated and analyzed by reverse-phase HPLC.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Detection: Diode array detector (DAD) to monitor the absorbance at wavelengths characteristic of flavonoids (e.g., 280 nm and 340 nm).

-

-

Product Identification: The formation of this compound is confirmed by comparing the retention time and UV-Vis spectrum with an authentic standard (if available). The disappearance of the juglanin substrate peak and the appearance of a new product peak are monitored.

-

LC-MS Analysis: For definitive identification, the product peak is collected and analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm the molecular weight of this compound.

For unequivocal structure determination of the enzymatic product and to confirm the position of acetylation, nuclear magnetic resonance (NMR) spectroscopy is employed.

Methodology:

-

Sample Preparation: The enzymatic product is purified by preparative HPLC and dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

NMR Analysis: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.

-

Structural Confirmation: The position of the acetyl group is determined by observing the downfield shift of the proton and carbon signals corresponding to the 5''-position of the arabinose moiety and through correlations in the HMBC spectrum between the acetyl protons and the C-5'' of the arabinose.

Conclusion

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species, this guide provides a robust putative pathway based on extensive knowledge of flavonoid biochemistry. The proposed pathway involves the formation of the kaempferol aglycone, its glycosylation to juglanin, and a final acetylation step catalyzed by a putative BAHD-family acyltransferase. The experimental protocols outlined provide a clear roadmap for the identification and characterization of the novel enzymes involved in this pathway, which will be of significant interest to researchers in natural product chemistry, plant biochemistry, and drug discovery.

References

- 1. Genome-Wide Identification and Functional Characterization of the BAHD Acyltransferase Gene Family in Brassica napus L. [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Purification, cloning, and properties of an acyltransferase controlling shikimate and quinate ester intermediates in phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of a novel anthocyanin malonyltransferase from scarlet sage (Salvia splendens) flowers: an enzyme that is phylogenetically separated from other anthocyanin acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and functional characterization of BAHD acyltransferases associated with anthocyanin acylation in blueberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 5''-O-Acetyljuglanin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred physical and chemical properties of 5''-O-Acetyljuglanin, a derivative of the naturally occurring flavonoid glycoside, juglanin. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data with information extrapolated from the parent compound, juglanin, and other acetylated flavonoids.

Chemical and Physical Properties

This compound is the acetylated form of juglanin (kaempferol-3-O-α-L-arabinofuranoside) at the 5''-hydroxyl position of the arabinofuranoside moiety. This modification can influence its physicochemical properties, such as solubility and lipophilicity, which in turn may affect its bioavailability and biological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₂₂H₂₀O₁₁ | ChemFaces |

| Molecular Weight | 460.39 g/mol | ChemFaces |

| Physical Description | Powder | ChemFaces |

| Purity | ≥98% | ChemFaces |

| CAS Number | 885697-82-5 | ChemFaces |

| Solubility | Soluble in DMSO | General knowledge for flavonoids |

| Melting Point | Not reported | Data not found in the public domain. |

| Boiling Point | Not reported | Data not found in the public domain. |

Spectroscopic Data (Inferred)

Table 2: Expected Spectroscopic Characteristics of this compound

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the kaempferol backbone, the arabinofuranoside sugar moiety, and a characteristic singlet for the acetyl group protons (typically around δ 2.0-2.3 ppm). The proton at the 5''-position of the sugar would show a downfield shift compared to juglanin due to the deshielding effect of the acetyl group. |

| ¹³C NMR | Resonances for the kaempferol and arabinofuranoside carbons. The presence of the acetyl group would be indicated by a carbonyl carbon signal (around δ 170 ppm) and a methyl carbon signal (around δ 20-25 ppm). The C-5'' signal of the sugar would be shifted downfield. |

| IR (Infrared) | Characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group from the flavonoid C-ring (around 1650 cm⁻¹), aromatic C=C stretching vibrations, and C-O stretching. A strong ester carbonyl stretching band from the acetyl group would be expected around 1735-1750 cm⁻¹.[1] |

| UV-Vis | Two major absorption bands characteristic of the flavonol skeleton. Band I (in the range of 320-385 nm) corresponds to the B-ring cinnamoyl system, and Band II (in the range of 240-280 nm) to the A-ring benzoyl system. The exact λmax may be slightly shifted compared to juglanin.[2][3][4][5][6] |

Experimental Protocols

While specific experimental protocols for this compound are not published, the following sections outline plausible methodologies based on general procedures for the synthesis and purification of acetylated flavonoids.

Hypothetical Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound from its parent compound, juglanin.

Principle: Selective acetylation of the primary hydroxyl group at the 5''-position of the arabinofuranoside moiety of juglanin can be achieved using a suitable acetylating agent under controlled conditions. The use of a mild base can facilitate the reaction.

Materials:

-

Juglanin

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another appropriate solvent)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve juglanin in a mixture of dichloromethane and a slight excess of pyridine.

-

Cool the solution in an ice bath.

-

Add a stoichiometric amount of acetic anhydride dropwise to the solution with continuous stirring.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with dilute HCl to remove pyridine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways (Inferred)

Direct studies on the biological activity of this compound are not currently available in the scientific literature. However, based on studies of its parent compound, juglanin, and other acetylated flavonoids, we can infer its potential biological activities and mechanisms of action.

Potential Biological Activities

-

Anticancer Activity: Studies have shown that acetylation can enhance the anticancer activity of flavonoids like kaempferol and quercetin.[1] Therefore, this compound may exhibit improved cytotoxic effects against various cancer cell lines compared to juglanin.[1][7]

-

Acetylcholinesterase (AChE) Inhibition: Acylated kaempferol glycosides have demonstrated strong inhibitory activities against acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[8] It is plausible that this compound could also act as an AChE inhibitor.[8]

-

Anti-inflammatory and Antioxidant Activity: Juglanin possesses significant anti-inflammatory and antioxidant properties. Acetylation may modulate these activities, potentially by altering the compound's ability to scavenge free radicals or interact with inflammatory pathways.

Potential Signaling Pathways

The biological effects of flavonoids are often mediated through their interaction with various cellular signaling pathways. The parent compound, juglanin, is known to modulate several key pathways. It is likely that this compound influences similar pathways, with its activity potentially enhanced due to increased cell permeability.

-

Nrf2/ARE Pathway: Flavonoids are well-known activators of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a critical regulator of cellular defense against oxidative stress.[9][10][11][12][13] Activation of this pathway leads to the expression of numerous antioxidant and detoxification enzymes.

Caption: Potential activation of the Nrf2/ARE pathway by this compound.

-

MAPK and NF-κB Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial in regulating inflammation.[14][15][16][17][18] Flavonols have been shown to inhibit these pathways, thereby reducing the production of pro-inflammatory cytokines.[14][15] this compound may exert anti-inflammatory effects through similar mechanisms.

Caption: Potential inhibition of MAPK and NF-κB pathways by this compound.

Conclusion

This compound is a structurally interesting derivative of the natural flavonoid juglanin. While direct experimental data for this compound is limited, this guide provides a foundational understanding of its likely physical, chemical, and biological properties based on available information for related compounds. The increased lipophilicity conferred by the acetyl group may enhance its bioavailability and biological activity, making it a promising candidate for further investigation in drug discovery and development, particularly in the areas of cancer and neurodegenerative diseases. Further research is warranted to isolate or synthesize and fully characterize this compound to validate these inferred properties and explore its therapeutic potential.

References

- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Melatonin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 18. researchgate.net [researchgate.net]

In Vitro Biological Activity of Juglanin: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the in vitro biological activities of juglanin . As of the latest literature search, specific experimental data for 5''-O-Acetyljuglanin is not available. The information presented herein pertains to the parent compound, juglanin (kaempferol 3-O-α-L-arabinofuranoside). Acetylation can influence the biological activity of flavonoids, in some cases enhancing their effects, but direct extrapolation of the following data to this compound is not recommended without further experimental validation.

This technical guide summarizes the known in vitro biological activities of juglanin, providing quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways.

Quantitative Data on In Vitro Biological Activities

The in vitro biological activities of juglanin have been investigated across a range of cell types and experimental models. The following table summarizes the key quantitative findings.

| Biological Activity | Cell Line / Model | Concentration / IC50 | Key Findings |

| Anti-inflammatory | Lipopolysaccharide (LPS)-induced RAW264.7 macrophages | 0.5–120 µM | Inhibition of pro-inflammatory mediators.[1] |

| Anti-oxidant | Various cellular models | ≤10 µM (in more than half of the studies) | Scavenging of reactive oxygen species (ROS).[1] |

| Pro-apoptotic (Cancer) | Various cancer cell lines | Data not specified | Induction of apoptosis in cancerous cells.[1] |

| Anti-fibrotic | Data not specified | Data not specified | Reduction of fibrotic markers.[1] |

| Anti-thrombotic | Washed rabbit platelet aggregation | Data not specified | Inhibition of platelet aggregation.[2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below.

Anti-Inflammatory Activity Assay in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of juglanin (e.g., 0.5–120 µM) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Production: Levels of cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Data Analysis: The inhibitory effect of juglanin on the production of inflammatory mediators is calculated relative to the LPS-stimulated control group.

Antioxidant Activity Assay

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

Procedure: A solution of DPPH in methanol is mixed with various concentrations of juglanin. The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated.

-

-

Cellular Reactive Oxygen Species (ROS) Assay:

-

Cell Culture and Treatment: A suitable cell line is cultured and treated with juglanin for a specific period, followed by induction of oxidative stress using an agent like hydrogen peroxide (H₂O₂).

-

Staining: Cells are stained with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Measurement: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microscope or a flow cytometer.

-

Pro-Apoptotic Activity in Cancer Cells (General Workflow)

-

Cell Culture: A relevant cancer cell line is cultured in an appropriate medium.

-

Treatment: Cells are treated with various concentrations of juglanin for different time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells and incubated. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO).

-

Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm).

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure: Treated cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

-

Signaling Pathways

Juglanin has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.[1]

NF-κB Signaling Pathway in Inflammation

Caption: Juglanin inhibits the NF-κB signaling pathway.

Nrf2 Antioxidant Response Pathway

Caption: Juglanin activates the Nrf2 antioxidant pathway.

General Apoptotic Pathway in Cancer Cells

Caption: Juglanin induces apoptosis in cancer cells.

References

An In-depth Technical Guide to the Antioxidant Potential of Juglanin

A Note on Nomenclature: The compound "5''-O-Acetyljuglanin" as specified in the query does not appear in the referenced scientific literature. It is highly probable that the intended compound of interest is Juglanin , also known as Kaempferol 3-O-α-L-arabinofuranoside . This guide will proceed with a comprehensive analysis of Juglanin's antioxidant properties.

Juglanin is a naturally occurring flavonol glycoside found in various plants, including Juglans regia (walnut) and Polygonum aviculare. It has garnered significant attention from the scientific community for its diverse pharmacological activities, with its antioxidant and anti-inflammatory properties being particularly noteworthy. This technical guide provides a detailed overview of the assays used to evaluate the antioxidant potential of Juglanin, presents available quantitative data, outlines experimental protocols, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Antioxidant Activity of Juglanin and Related Compounds

The antioxidant capacity of a compound can be quantified using various in vitro assays. Each assay targets a different aspect of antioxidant activity, such as radical scavenging or reducing power. Due to the limited availability of comprehensive quantitative data for Juglanin across all major assays in a single study, this section presents data for Juglanin's aglycone, Kaempferol, and its related glycosides. This comparative data provides valuable insights into the antioxidant potential of this class of flavonoids.

| Compound | DPPH Radical Scavenging Assay (IC50 in µM) | ABTS Radical Scavenging Assay (IC50 in µM) | Reference |

| Kaempferol | > 100 | 12.5 | [1] |

| Kaempferol-7-O-glucoside | > 100 | 25.8 | [1] |

| Kaempferol-3-O-rutinoside | > 100 | > 100 | [1] |

| Kaempferol-3-O-rhamnoside | > 100 | > 100 | [1] |

| Assay | Plant Extract Rich in Kaempferol Glycosides | Antioxidant Capacity | Reference |

| FRAP | Water extract of Salvia officinalis | High | [2] |

| DPPH | Water extract of Salvia officinalis | High | [2] |

| ABTS | Ethanol extract of Salvia officinalis | High | [2] |

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols for Antioxidant Potential Assays

Detailed and standardized protocols are crucial for the accurate assessment of antioxidant activity. The following sections outline the methodologies for the three most common assays used to evaluate the antioxidant potential of compounds like Juglanin.

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Purple) &- (Yellow)

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test sample (Juglanin) dissolved in a suitable solvent

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Micropipettes

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.

-

Sample Preparation: Prepare a series of dilutions of the test sample (Juglanin) and the positive control in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to an equal volume of the sample solutions at different concentrations. A blank containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the scavenging activity against the concentration of the sample.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced, and the solution becomes colorless.

Principle: Antioxidant + ABTS•+ → Oxidized Antioxidant + ABTS (Blue-Green) &- (Colorless)

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate (2.45 mM)

-

Phosphate-buffered saline (PBS) or ethanol

-

Test sample (Juglanin)

-

Trolox (a water-soluble vitamin E analog, used as a standard)

-

Micropipettes

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Generation of ABTS•+: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add a small volume of the test sample at various concentrations to a defined volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Principle: Fe³⁺-TPZ + Antioxidant → Fe²⁺-TPZ + Oxidized Antioxidant (Colorless) &- (Blue)

Materials:

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

-

Test sample (Juglanin)

-

Standard solution of known Fe²⁺ concentration (e.g., FeSO₄)

-

Micropipettes

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

-

Water bath at 37°C

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Reaction Mixture: Add a small volume of the test sample to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Absorbance Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Calculation: A standard curve is prepared using the Fe²⁺ standard. The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Signaling Pathways and Mechanism of Action

Juglanin exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways are central to this mechanism.

Under conditions of oxidative stress, Juglanin promotes the activation of the Nrf2 pathway, a master regulator of the antioxidant response.

Caption: Juglanin activates the Nrf2 pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress, which can be induced by factors like UVB radiation, and the presence of Juglanin, leads to the dissociation of Nrf2 from Keap1.[3] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[3] This binding upregulates the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), ultimately leading to enhanced cellular protection against oxidative damage.

Chronic inflammation is closely linked to oxidative stress. Juglanin has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway. This action is often dependent on its ability to first activate the Nrf2 pathway.[4][5]

Caption: Juglanin inhibits the NF-κB pathway.

Inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for degradation, releasing the NF-κB dimer (typically p65/p50).[6] Liberated NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β, and enzymes like COX-2.[4][5] Juglanin has been demonstrated to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.[6] This ultimately leads to a reduction in the inflammatory response.

References

- 1. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Kaempferol glycosides with antioxidant activity from Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds: A Case Study with 5''-O-Acetyljuglanin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the preliminary in vitro cytotoxicity screening of novel chemical entities, using the hypothetical compound 5''-O-Acetyljuglanin as an illustrative example. The methodologies, data presentation formats, and logical workflows detailed herein represent standard practices in the fields of pharmacology and toxicology, offering a foundational framework for the initial assessment of a compound's cytotoxic potential.

Introduction

The evaluation of cytotoxicity is a critical first step in the drug discovery and development process. It provides essential information regarding a compound's potential to induce cell death, which is a key determinant of its therapeutic window and potential toxicological liabilities. Preliminary cytotoxicity screening aims to identify the concentration range at which a compound exhibits cellular toxicity across various cell lines, typically including both cancerous and non-cancerous cells, to assess its potency and selectivity. This guide outlines a standard workflow for such a screening, from initial cell culture to data analysis and interpretation.

Experimental Protocols

A fundamental aspect of cytotoxicity screening is the selection of appropriate assays to measure cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][2][3] It relies on the ability of metabolically active cells to convert the yellow tetrazolium salt (MTT) into purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[1]

2.1. Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer, PC3 - prostate cancer) and a normal human cell line (e.g., MRC-5 - lung fibroblast) are selected to assess both anti-cancer activity and general cytotoxicity.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.

2.2. MTT Assay Protocol

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in each well should not exceed 0.5% to avoid solvent-induced toxicity. 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability against the logarithm of the compound concentration.

-

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer and Normal Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) ± SD |

| HeLa | Cervical Cancer | 12.5 ± 1.8 |

| HepG2 | Liver Cancer | 25.3 ± 3.2 |

| PC3 | Prostate Cancer | 18.7 ± 2.5 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

IC50 values represent the mean ± standard deviation from three independent experiments.

Visualization of Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates the key steps in the preliminary cytotoxicity screening of a novel compound.

References

Unveiling 5”-O-Acetyljuglanin: A Technical Guide to Its Discovery, Characterization, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and potential therapeutic applications of 5”-O-Acetyljuglanin, a derivative of the naturally occurring flavonol glycoside, juglanin. While direct research on 5”-O-Acetyljuglanin is limited, this document extrapolates from the extensive studies on its parent compound, juglanin (kaempferol 3-O-α-L-arabinofuranoside), to present a foundational understanding and a methodological framework for future investigation.

Introduction to Juglanin and its Acetylated Derivative

Juglanin is a significant flavonol glycoside found in various plants, notably in the family Juglandaceae (walnuts).[1] It is recognized for a wide array of biological activities, including anti-inflammatory, antioxidant, anti-fibrotic, and pro-apoptotic (in cancer cells) properties.[1] The acetylation of natural compounds is a common strategy in drug discovery to enhance pharmacokinetic properties, such as membrane permeability and stability. 5”-O-Acetyljuglanin represents a synthetically or naturally modified form of juglanin, which warrants investigation for potentially improved or novel therapeutic effects.

Discovery and Isolation

The discovery of a novel compound like 5”-O-Acetyljuglanin would typically involve a multi-step process beginning with the collection and extraction of plant material, followed by chromatographic separation and purification.

Hypothetical Isolation Workflow

The following diagram illustrates a standard workflow for the isolation of a natural product like 5”-O-Acetyljuglanin.

Experimental Protocol: Isolation and Purification

-

Plant Material Preparation: Fresh leaves of Juglans regia (1 kg) are collected, air-dried at room temperature for 7 days, and ground into a fine powder.

-

Extraction: The powdered plant material is macerated with 95% ethanol (3 x 5 L) at room temperature for 72 hours. The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

-

Preparative HPLC: Sub-fractions showing promising profiles on thin-layer chromatography (TLC) are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound, 5”-O-Acetyljuglanin.

Structural Characterization

The precise chemical structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

| Technique | Purpose | Expected Observations for 5”-O-Acetyljuglanin |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the addition of an acetyl group (C₂H₂O) to the mass of juglanin (C₂₀H₁₈O₁₀). |

| ¹H-NMR Spectroscopy | Provides information on the number and chemical environment of protons. | Signals corresponding to the protons of the kaempferol and arabinofuranoside moieties of juglanin, plus a characteristic singlet for the acetyl methyl group around δ 2.0 ppm. A downfield shift of the H-5” proton would be expected. |

| ¹³C-NMR Spectroscopy | Provides information on the number and chemical environment of carbon atoms. | Resonances for the carbons of the juglanin skeleton, plus two additional signals for the acetyl carbonyl (around δ 170 ppm) and methyl groups. |

| 2D-NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons to confirm the exact position of the acetyl group. | HMBC correlations between the H-5” proton and the acetyl carbonyl carbon would confirm the 5”-O-acetylation. |

| FT-IR Spectroscopy | Identifies functional groups present in the molecule. | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, as well as an ester carbonyl stretch. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, characteristic of flavonoid compounds. | Typical flavonoid absorption bands (Band I and Band II) would be observed. |

Biological Activities and Underlying Mechanisms (Based on Juglanin)

Given the structural similarity, 5”-O-Acetyljuglanin is hypothesized to exhibit biological activities analogous or potentially superior to those of juglanin. The primary modes of action for juglanin involve the modulation of key signaling pathways.[1]

Anti-inflammatory Activity

Juglanin has been shown to exert anti-inflammatory effects by modulating pathways such as NF-κB and MAPK.

Antioxidant and Cytoprotective Effects

The antioxidant properties of juglanin are linked to the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Pro-apoptotic Activity in Cancer Cells

In the context of oncology, juglanin has been reported to induce apoptosis in cancer cells through the modulation of pathways involving Akt and JAK/STAT.

| Pathway | Role in Cancer | Effect of Juglanin |

| PI3K/Akt | Promotes cell survival and proliferation. | Inhibition, leading to decreased survival signals. |

| JAK/STAT | Involved in cell proliferation, differentiation, and apoptosis. | Inhibition of STAT3 phosphorylation, leading to apoptosis. |

| AMPK | A cellular energy sensor that can induce apoptosis when activated. | Activation, leading to energy stress and apoptosis in cancer cells. |

Quantitative Data on Biological Activity (Based on Juglanin)

The following table summarizes the reported quantitative data for the biological activities of juglanin, which can serve as a benchmark for evaluating 5”-O-Acetyljuglanin.

| Biological Activity | Assay | Cell Line / Model | IC₅₀ / EC₅₀ (µM) | Reference |

| Anti-inflammatory | LPS-induced NO production | RAW 264.7 macrophages | 10 - 50 | [1] |

| Antioxidant | DPPH radical scavenging | Cell-free | 25 - 100 | [1] |

| Cytotoxicity | MTT assay | A549 (Lung cancer) | 5 - 20 | [1] |

| Cytotoxicity | MTT assay | MCF-7 (Breast cancer) | 10 - 40 | [1] |

Experimental Protocols for Biological Assays

Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of 5”-O-Acetyljuglanin for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to induce an inflammatory response, and the cells are incubated for 24 hours.

-

Measurement: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Analysis: The concentration of NO is calculated from a standard curve, and the IC₅₀ value is determined.

Cytotoxicity Assay (MTT)

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of 5”-O-Acetyljuglanin for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

While 5”-O-Acetyljuglanin remains a compound of largely unexplored potential, the extensive research on its parent molecule, juglanin, provides a strong rationale for its investigation. The acetylation at the 5” position may enhance its bioavailability and potency, making it a promising candidate for further preclinical and clinical development. Future research should focus on the definitive isolation and structural elucidation of 5”-O-Acetyljuglanin, followed by a comprehensive evaluation of its biological activities to validate the hypotheses presented in this guide. Comparative studies with juglanin will be crucial to determine the therapeutic advantages conferred by the acetyl group.

References

5''-O-Acetyljuglanin: A Technical Guide on its Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

5''-O-Acetyljuglanin, a naturally occurring acetylated flavonoid, has been identified as a constituent of the fern Phymatopteris hastata. As a derivative of the well-known kaempferol glycoside, juglanin, this compound is of significant interest due to the potential enhancement of biological activity conferred by its acetyl group. This technical guide provides a comprehensive overview of this compound, including its structure, biosynthesis, and potential roles in plant metabolism. The document details experimental protocols for its extraction, isolation, and characterization, and presents available data on the biological activities of related compounds to infer its potential therapeutic applications.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a wide array of biological activities. Chemical modifications, such as acetylation, can significantly alter their physicochemical properties, including solubility, stability, and bioavailability, thereby influencing their metabolic fate and efficacy. This compound is an acetylated derivative of juglanin (kaempferol 3-O-α-L-arabinofuranoside) and has been isolated from the fern Phymatopteris hastata. The addition of an acetyl group to the sugar moiety of juglanin may play a crucial role in its function within the plant and its potential pharmacological activities. This guide aims to consolidate the current understanding of this compound and provide a framework for future research and development.

Chemical Structure and Properties

-

IUPAC Name: [(2R,3R,4S,5R)-5-(hydroxymethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one 5''-acetate

-

Synonyms: this compound

-

Chemical Formula: C₂₂H₂₀O₁₁

-

Molecular Weight: 460.39 g/mol

-

CAS Number: 885697-82-5

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₀O₁₁ |

| Molecular Weight | 460.39 g/mol |

| CAS Number | 885697-82-5 |

| Appearance | Likely a solid, color to be determined |

| Solubility | Expected to be soluble in polar organic solvents |

Role in Plant Metabolism

The precise role of this compound in plant metabolism has not been extensively studied. However, based on the functions of other acetylated flavonoids, several roles can be inferred:

-

Enhanced Stability and Solubility: Acetylation can increase the stability of flavonoid glycosides, protecting them from enzymatic degradation. It can also modify their solubility, which may be important for their transport and storage within the plant.

-

Defense Mechanisms: Flavonoids are well-known for their role in plant defense against herbivores and pathogens. Acetylation may modulate the antimicrobial or insecticidal activity of juglanin.

-

UV Protection: Flavonoids accumulate in the epidermal layers of leaves and act as UV filters. The acetylation of juglanin might influence its UV absorption properties.

-

Detoxification: Acetylation can be a mechanism for the detoxification of xenobiotics or the regulation of endogenous hormone levels.

Biosynthesis

The biosynthetic pathway of this compound is not yet fully elucidated but can be predicted based on the known pathways of its precursors, kaempferol and juglanin. The pathway likely involves the following key steps:

-

Phenylpropanoid Pathway: The biosynthesis starts with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA.

-

Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is then isomerized to naringenin by chalcone isomerase (CHI).

-

Flavonol Formation: Naringenin is converted to dihydrokaempferol by flavanone 3-hydroxylase (F3H), which is then oxidized to kaempferol by flavonol synthase (FLS).

-

Glycosylation: A glycosyltransferase (GT) attaches an arabinose sugar to the 3-hydroxyl group of kaempferol to form juglanin.

-

Acetylation: An acetyltransferase (AT) catalyzes the final step, the transfer of an acetyl group to the 5''-hydroxyl group of the arabinose moiety of juglanin, to produce this compound.

Potential Biological Activities and Therapeutic Applications

While direct studies on the biological activities of this compound are limited, the activities of its parent compound, juglanin, and other acetylated flavonoids provide valuable insights into its potential.

-

Antioxidant Activity: Juglanin has demonstrated antioxidant properties, and acetylation may modulate this activity.

-

Anti-inflammatory Effects: Flavonoids are known for their anti-inflammatory effects. Acetylated kaempferol glycosides have shown potent anti-inflammatory activity.

-

Enzyme Inhibition: A phytochemical investigation of Phymatopteris hastata revealed that some of its isolated compounds exhibit α-glucosidase inhibitory activity, suggesting a potential role in the management of diabetes. Acetylated kaempferol glycosides have also been found to be strong inhibitors of acetylcholinesterase, indicating potential neuroprotective effects.[1]

-

Anticancer Properties: Acetylation has been shown to enhance the anticancer activity of some flavonoids.[2]

Table 2: Reported Biological Activities of Related Flavonoids

| Compound/Class | Biological Activity | Reference |

| Juglanin | Antioxidant, Anti-inflammatory | [3] |

| Acetylated Kaempferol Glycosides | Acetylcholinesterase inhibition, Anti-inflammatory | [1] |

| Flavonoids from P. hastata | α-Glucosidase inhibition | |

| Acetylated Flavonoids | Enhanced anticancer activity | [2] |

Experimental Protocols

Extraction and Isolation

The following is a general protocol for the extraction and isolation of this compound from Phymatopteris hastata.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5''-O-Acetyljuglanin from Kaempferol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the chemical synthesis of 5''-O-Acetyljuglanin, a derivative of the naturally occurring flavonol glycoside, Juglanin. The synthesis commences from the readily available flavonoid, Kaempferol. This protocol is intended for laboratory personnel with a foundational knowledge of organic synthesis techniques.

Introduction

This compound is an acetylated derivative of Juglanin (Kaempferol 3-O-α-L-arabinofuranoside).[1][2] Juglanin itself is a naturally occurring flavonol glycoside found in various plants and has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and pro-apoptotic effects in cancer cells.[1][3] The acetylation of natural products is a common strategy in medicinal chemistry to potentially enhance their pharmacokinetic properties, such as membrane permeability and bioavailability.[4][5] This document outlines a two-step synthetic pathway from Kaempferol to this compound, involving a glycosylation reaction followed by a regioselective acetylation.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Kaempferol | C₁₅H₁₀O₆ | 286.24 | 520-18-3 |

| Juglanin | C₂₀H₁₈O₁₀ | 418.35 | 5041-67-8 |

| This compound | C₂₂H₂₀O₁₁ | 460.39 | Not available |

Table 2: Expected ¹H-NMR and ¹³C-NMR Data for this compound (in DMSO-d₆)

Note: The following are predicted chemical shifts based on the structure and data for similar compounds. Actual values may vary.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aglycone | ||

| 2 | - | 156.5 |

| 3 | - | 133.5 |

| 4 | - | 177.8 |

| 5 | 12.5 (s, 5-OH) | 161.4 |

| 6 | 6.21 (d, J=2.0 Hz) | 98.8 |

| 7 | - | 164.5 |

| 8 | 6.45 (d, J=2.0 Hz) | 93.7 |

| 1' | - | 121.2 |

| 2' | 8.05 (d, J=8.8 Hz) | 130.1 |

| 3' | 6.92 (d, J=8.8 Hz) | 115.3 |

| 4' | 10.1 (s, 4'-OH) | 159.9 |

| 5' | 6.92 (d, J=8.8 Hz) | 115.3 |

| 6' | 8.05 (d, J=8.8 Hz) | 130.1 |

| Arabinofuranoside | ||

| 1'' | 5.45 (d, J=1.5 Hz) | 108.2 |

| 2'' | 4.10 (m) | 82.1 |

| 3'' | 3.80 (m) | 77.5 |

| 4'' | 3.95 (m) | 86.8 |

| 5''a | 4.25 (dd, J=12.0, 2.5 Hz) | 64.5 |

| 5''b | 4.15 (dd, J=12.0, 5.0 Hz) | |

| Acetyl Group | ||

| CH₃ | 2.05 (s) | 20.8 |

| C=O | - | 170.1 |

Experimental Protocols

Step 1: Synthesis of Juglanin (Kaempferol 3-O-α-L-arabinofuranoside) from Kaempferol

This procedure involves the protection of the hydroxyl groups of Kaempferol, followed by glycosylation at the 3-OH position and subsequent deprotection.

Materials:

-

Kaempferol

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

N,N-Dimethylformamide (DMF)

-

2,3,5-Tri-O-benzoyl-α-L-arabinofuranosyl bromide

-

Silver trifluoromethanesulfonate (AgOTf)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C, 10%)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Protocol:

-

Protection of Kaempferol:

-

To a solution of Kaempferol (1 mmol) in dry DMF (20 mL), add K₂CO₃ (5 mmol) and benzyl bromide (4.5 mmol).

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-water and extract with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (Hexane:EtOAc gradient) to obtain 5,7,4'-tri-O-benzyl-kaempferol.

-

-

Glycosylation:

-

Dissolve 5,7,4'-tri-O-benzyl-kaempferol (1 mmol) and 2,3,5-tri-O-benzoyl-α-L-arabinofuranosyl bromide (1.5 mmol) in dry DCM (20 mL) under an inert atmosphere.

-

Add AgOTf (2 mmol) and stir the reaction mixture in the dark at room temperature for 12 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite and wash with DCM.

-

Concentrate the filtrate and purify by silica gel column chromatography (Hexane:EtOAc gradient) to yield the protected glycoside.

-

-

Deprotection:

-

Dissolve the protected glycoside (1 mmol) in a mixture of MeOH and EtOAc (1:1, 20 mL).

-

Add Pd/C (10% w/w) and stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 24 hours.

-

Filter the catalyst through Celite and wash with MeOH.

-

Concentrate the filtrate to obtain crude Juglanin.

-

Purify by recrystallization or further column chromatography to get pure Juglanin.

-

Step 2: Synthesis of this compound from Juglanin

This procedure outlines the regioselective acetylation of the 5''-hydroxyl group of the arabinofuranoside moiety.

Materials:

-

Juglanin

-

Acetic anhydride ((CH₃CO)₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

Protocol:

-

Regioselective Acetylation:

-

Dissolve Juglanin (1 mmol) in a mixture of pyridine (10 mL) and DCM (10 mL) at 0 °C.

-

Slowly add acetic anhydride (1.1 mmol) dropwise.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 6-8 hours, while monitoring with TLC.

-

Upon completion, quench the reaction with ice-water and extract with EtOAc.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a DCM:MeOH gradient to afford pure this compound.

-

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway from Kaempferol to this compound.

Signaling Pathways Modulated by Juglanin

Juglanin has been reported to exert its biological effects, particularly its anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways.[1]

Caption: Key signaling pathways modulated by Juglanin.

References

- 1. A Comprehensive Review of Molecular Mechanisms, Pharmacokinetics, Toxicology and Plant Sources of Juglanin: Current Landscape and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Juglanin | C20H18O10 | CID 5318717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 5”-O-Acetyljuglanin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5”-O-Acetyljuglanin is a derivative of Juglanin, a flavonoid of significant interest in pharmaceutical and phytochemical research due to its potential biological activities. Accurate and precise quantification of 5”-O-Acetyljuglanin in various samples, including raw materials, finished products, and biological matrices, is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5”-O-Acetyljuglanin. The method is based on established principles for the analysis of flavonoids and has been designed to be robust and suitable for routine use.

Principle

This method utilizes reversed-phase chromatography to separate 5”-O-Acetyljuglanin from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and acetonitrile allows for the efficient separation of the analyte. Detection is performed using a UV-Vis detector, as flavonoids typically exhibit strong absorbance in the UV region. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard, using an external standard calibration curve.

Experimental Workflow

Caption: Experimental workflow for the HPLC quantification of 5”-O-Acetyljuglanin.

Materials and Methods

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

-

Analytical Balance

-

Sonicator

-

Vortex Mixer

-

pH Meter

-

Syringe filters (0.45 µm, PTFE or Nylon)

Chemicals and Reagents

-

5”-O-Acetyljuglanin reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (AR grade)

-

Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

| Run Time | 30 minutes |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 5”-O-Acetyljuglanin reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

-

Solid Samples (e.g., plant material, powder formulations): Accurately weigh a suitable amount of the homogenized sample (e.g., 100 mg) and transfer it to a centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Liquid Samples (e.g., solutions, extracts): Dilute the sample with methanol to a concentration expected to be within the calibration range. Filter through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (methanol) to ensure no interfering peaks are present.

-

Inject the working standard solutions in ascending order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area of 5”-O-Acetyljuglanin against the corresponding concentration of the working standard solutions.

-

Determine the concentration of 5”-O-Acetyljuglanin in the sample solutions from the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

System Suitability

Caption: Logic diagram for system suitability testing.

System Suitability Data (Template)

| Parameter | Acceptance Criteria | Observed Value |

| Retention Time RSD | ≤ 1.0% | |

| Peak Area RSD | ≤ 2.0% | |